molecular formula C22H25NO2 B4992840 ethyl 1-(9H-fluoren-2-ylmethyl)-2-piperidinecarboxylate

ethyl 1-(9H-fluoren-2-ylmethyl)-2-piperidinecarboxylate

Cat. No. B4992840
M. Wt: 335.4 g/mol
InChI Key: QPOBKYQGPFBMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(9H-fluoren-2-ylmethyl)-2-piperidinecarboxylate, commonly known as EFPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EFPM is a piperidine derivative that has a fluorenylmethyl group attached to its carboxylate moiety. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of EFPM is not fully understood, but it is believed to act through multiple pathways. EFPM has been shown to interact with opioid receptors in the brain, which are involved in pain and addiction pathways. EFPM also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, EFPM has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
EFPM has been shown to have a range of biochemical and physiological effects. In preclinical studies, EFPM has been shown to reduce pain and inflammation, as well as to decrease drug-seeking behavior in animal models of addiction. EFPM has also been shown to induce apoptosis in cancer cells, leading to their death. However, further studies are needed to fully understand the biochemical and physiological effects of EFPM.

Advantages and Limitations for Lab Experiments

EFPM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained with high yield and purity. EFPM also exhibits potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation pathways. However, EFPM has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood. Additionally, EFPM has not been approved for clinical use, which limits its potential applications in the medical field.

Future Directions

There are several potential future directions for the study of EFPM. One area of interest is its potential use as a treatment for addiction and substance abuse disorders. EFPM has shown promising results in animal models of addiction, and further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anticancer agent. EFPM has been shown to induce apoptosis in cancer cells, and further studies are needed to determine its potential as a cancer treatment. Additionally, EFPM may have potential applications in other areas, such as neuroscience and immunology, and further studies are needed to explore these potential applications.

Synthesis Methods

EFPM can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 9H-fluorene with piperidine and ethyl chloroformate, followed by purification and isolation of the desired product. The synthesis of EFPM is relatively straightforward and can be achieved with high yield and purity.

Scientific Research Applications

EFPM has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. EFPM has also been investigated for its potential use as a treatment for addiction and substance abuse disorders. Additionally, EFPM has shown promising results as a potential anticancer agent.

properties

IUPAC Name

ethyl 1-(9H-fluoren-2-ylmethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-2-25-22(24)21-9-5-6-12-23(21)15-16-10-11-20-18(13-16)14-17-7-3-4-8-19(17)20/h3-4,7-8,10-11,13,21H,2,5-6,9,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOBKYQGPFBMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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